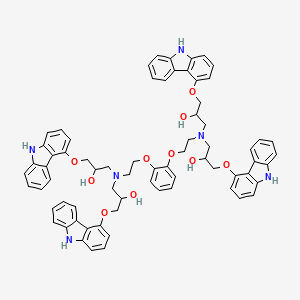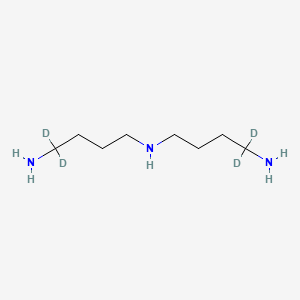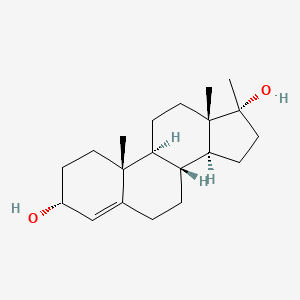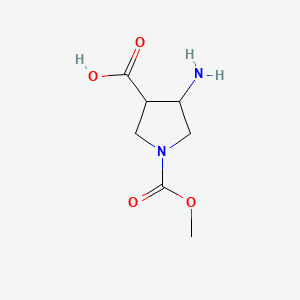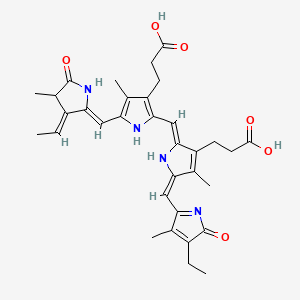
rac-Phycocyanobilin
Übersicht
Beschreibung
Phycocyanobilin (PCB) is a blue phycobilin, a tetrapyrrole chromophore found in cyanobacteria and in the chloroplasts of red algae, glaucophytes, and some cryptomonads . It is present only in the phycobiliproteins allophycocyanin and phycocyanin, of which it is the terminal acceptor of energy . It is covalently linked to these phycobiliproteins by a thioether bond .
Synthesis Analysis
Cyanobacteria synthesize PCB from heme in two steps: A heme oxygenase converts heme into biliverdin IXα (BV), and the ferredoxin-dependent bilin reductase (FDBR) PcyA then converts BV into PCB . The synthesis of PCB was improved by screening the optimal heme oxygenase (HO) from Thermosynechococcus elongatus BP-1 (HO T) and PCB: ferredoxin oxidoreductase from Synechocystis sp. PCC6803 (PcyA S) .Molecular Structure Analysis
The overall structure of phycocyanobilin can be described by means of the dihedral pairs connecting the four pyrrole rings A to D . The determination of the equilibrium conformation for a given surrounding solvent thus requires a careful sampling of this conformational space .Chemical Reactions Analysis
Phycocyanobilin exhibits a conformational response to the ability of solvents to form hydrogen bonds . Specifically, a cis – trans isomerization of phycocyanobilin is predicted upon switching from the aprotic to the protic solvent .Physical And Chemical Properties Analysis
Phycocyanobilin is a natural blue tetrapyrrole chromophore . It has antioxidation, anti-inflammatory and anti-cancer properties . The energy landscape of PCB is very complex and exhibits various conformations of similar energy .Wissenschaftliche Forschungsanwendungen
Phycocyanin Production and Applications : C-phycocyanin (C-PC), a pigment found in cyanobacteria and other microorganisms, has applications in biology, biotechnology, foods, and medicine. It exhibits fluorescent and antioxidative properties. Recent developments in C-PC synthesis and functionality have expanded its potential applications in biotechnology, diagnostics, foods, and medicine. This is due to increased productivity in controlled cultures, improved purification protocols, and enhanced functionality through chemical stabilization and protein engineering (Eriksen, 2008).
Biosynthesis and Bile Pigment Studies : Research has also been conducted on the synthesis of bile pigments, which are related to phycocyanobilin. The study "Syntheses of Bile Pigments. Part 16. Synthesis of a vinyl-substituted 2,3-Dihydrobilinedione: Possible role of this new class of bile pigments in phycobilin biosynthesis†" by Gossauer et al. (1989) investigates the synthesis of racemic cis-2,3,181, 182-tetrahydroprotobiliverdin IXα dimethyl ester, which isomerizes to racemic Z-phycocyanobilin dimethyl ester under neutral conditions. This research provides insights into the biosynthesis pathways of phycobilins, which could be relevant to understanding rac-Phycocyanobilin (Gossauer, Nydegger, Benedikt, & Köst, 1989).
Zukünftige Richtungen
Due to PCB’s antioxidation, anti-inflammatory and anti-cancer properties, it has been utilized in the food, pharmaceutical and cosmetic industries . There is increasing interest in the biosynthesis of PCB in Escherichia coli . The strategies applied in a study lay the foundation for the industrial production of PCB and its heme derivatives .
Eigenschaften
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMALANKTSRILL-HSHKIBDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715372 | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Phycocyanobilin | |
CAS RN |
215871-76-4, 20298-86-6 | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



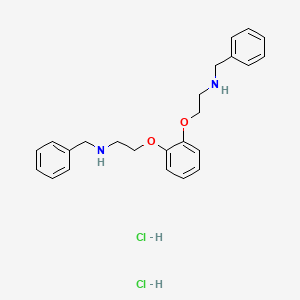


![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)

